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Compound Name: Titanium silicide (Ti5Si3)

Cat. No.: B078168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic band structure of the

intermetallic compound Titanium Silicide (Ti5Si3). Renowned for its high melting point,

hardness, and excellent oxidation resistance, Ti5Si3 is a material of significant interest in high-

temperature structural applications.[1] Understanding its electronic properties is crucial for

predicting its behavior and designing novel alloys. This document synthesizes theoretical and

experimental findings, presenting key data in a structured format and outlining the

methodologies used for its characterization.

Crystal Structure and Bonding Characteristics
Ti5Si3 crystallizes in a complex hexagonal D88 structure, belonging to the P63/mcm space

group (No. 193).[2] The unit cell contains 16 atoms. The crystal structure features two non-

equivalent positions for Titanium atoms (Ti-4d and Ti-6g) and one for Silicon (Si-6g), leading to

a complex bonding environment.[2][3] The bonding in Ti5Si3 is characterized by a mix of

covalent and ionic interactions, with a strong hybridization between Ti d-states and Si p-states.

[2] This strong interaction is a key factor contributing to the material's stability and high melting

point.

A diagram illustrating the crystal structure of Ti5Si3 is provided below.

A simplified representation of the Ti5Si3 crystal structure.
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Quantitative Structural and Thermodynamic Data
The following table summarizes key quantitative data for Ti5Si3, compiled from various

experimental and theoretical studies. This allows for a direct comparison of the structural and

energetic properties of the compound.

Property Experimental Value
Theoretical Value
(GGA-PBE)

Reference

Lattice Parameters

a 0.7460 nm 0.7466 nm [2]

c 0.5151 nm 0.5108 nm [2]

Formation Enthalpy -0.750 eV/atom -0.758 eV/atom [2]

Bond Distances

Ti-Si - 2.56 - 2.77 Å [3]

Electronic Band Structure and Density of States
The electronic band structure of Ti5Si3 reveals its metallic character, with no band gap at the

Fermi level. The density of states (DOS) provides insight into the contributions of different

atomic orbitals to the electronic structure.

The valence band is primarily composed of Si p-states and Ti d-states, indicating strong

hybridization.[2] The region near the Fermi level is dominated by Ti d-states, which are crucial

for the material's electrical and thermal conductivity.[2] The Si s-states are located at lower

energies, forming a distinct sub-band.[2] The position of the Fermi level falls within a local

minimum of the DOS, which is an indicator of the structural stability of the compound.[2]

Below is a conceptual representation of the Density of States for Ti5Si3.

A conceptual diagram of the Density of States for Ti5Si3.

Methodologies for Electronic Structure Calculation
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The electronic structure of Ti5Si3 is predominantly investigated using first-principles

calculations based on Density Functional Theory (DFT). A common computational workflow is

outlined below.

Computational Protocol
The following steps detail a typical methodology for calculating the electronic band structure of

Ti5Si3:

Crystal Structure Definition: The initial crystal structure of Ti5Si3 (space group P63/mcm)

with experimental lattice parameters is used as the input.

Computational Method Selection: The projector augmented-wave (PAW) method is

employed.[2]

Exchange-Correlation Functional: The Generalized Gradient Approximation with the Perdew-

Burke-Ernzerhof (GGA-PBE) functional is chosen to describe the exchange-correlation

energy.[2]

Plane-Wave Cutoff Energy: A cutoff energy of 550 eV is set for the plane-wave basis set to

ensure convergence.[2]

Brillouin Zone Integration: A Γ-centered 7x7x9 k-point grid is used for integration over the

Brillouin zone.[2]

Convergence Criteria: The calculation is considered converged when the difference in total

energy between two consecutive iterations is less than 10-6 eV.[2]

Property Calculation: Following the self-consistent field calculation, the electronic band

structure, density of states, and charge density are computed.

The logical flow of this computational protocol is visualized in the following diagram.

A diagram of the computational workflow for Ti5Si3.
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The electronic structure of Ti5Si3 is a testament to its robust nature, characterized by strong

covalent-ionic bonding and metallic characteristics. The insights gained from both theoretical

calculations and experimental observations are pivotal for the continued development of

titanium-based alloys for high-performance applications. This guide provides a foundational

understanding of these properties, offering a valuable resource for researchers in materials

science and related fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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